molecular formula C10H11F2N3S B1483484 2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098070-59-6

2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B1483484
CAS No.: 2098070-59-6
M. Wt: 243.28 g/mol
InChI Key: AACHHOAMSOAENO-UHFFFAOYSA-N
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Description

2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Ethan-1-amine Side Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and thiophene groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)ethan-1-amine: Lacks the difluoromethyl group, which may affect its reactivity and binding properties.

    1-(Thiophen-2-yl)ethan-1-one: Contains a ketone group instead of an amine, leading to different chemical properties and applications.

Uniqueness

2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is unique due to the presence of both the difluoromethyl and thiophene groups, which confer specific electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[2-(difluoromethyl)-5-thiophen-3-ylpyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3S/c11-10(12)15-8(1-3-13)5-9(14-15)7-2-4-16-6-7/h2,4-6,10H,1,3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACHHOAMSOAENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CCN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 3
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 4
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 5
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 6
2-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

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